molecular formula C13H15NO2 B15355034 Ethyl 1-ethyl-1h-indole-2-carboxylate CAS No. 40913-41-5

Ethyl 1-ethyl-1h-indole-2-carboxylate

Cat. No.: B15355034
CAS No.: 40913-41-5
M. Wt: 217.26 g/mol
InChI Key: LEDSRUHAKQJBMP-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has a molecular formula of C11H11NO2 and a molecular weight of 189.2105 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-indole-2-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is then converted to an ester group through esterification, using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the ester group to an alcohol group.

  • Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the indole ring.

  • Reduction Products: Indole-2-ol derivatives.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-ethyl-1H-indole-2-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Ethyl 1-ethyl-1H-indole-2-carboxylate is similar to other indole derivatives, such as:

  • Ethyl indole-2-carboxylate: A closely related compound with a similar structure but lacking the ethyl group at the nitrogen atom.

  • 1H-Indole-2-carboxylic acid: The parent acid form without the ester group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

Ethyl 1-ethyl-1H-indole-2-carboxylate is part of a broader class of indole derivatives that have garnered attention for their diverse biological activities. This article synthesizes current knowledge regarding the biological effects, mechanisms, and potential applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1H-indole-2-carboxylic acid with ethyl alcohol in the presence of thionyl chloride. The resulting compound features an indole ring, which is known for its biological significance due to its involvement in various natural products and pharmaceuticals.

Antifungal Properties

Research has shown that derivatives of indole-2-carboxylic acid, including this compound, exhibit antifungal activity. For instance, Kipp et al. (1999) demonstrated that certain derivatives inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Antitumor Activity

Indole derivatives have been implicated in antitumor activity. Lu et al. (2016) reported that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for cancer therapy . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Liu et al. (2016) highlighted the anti-inflammatory properties of indole derivatives, indicating that these compounds can inhibit pro-inflammatory cytokines and pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases .

Kinase Inhibition

Jobson et al. (2009) noted that some indole-based compounds act as cellular inhibitors of kinases, which are critical in various signaling pathways related to cancer and other diseases. This inhibition can disrupt abnormal cell signaling associated with tumor growth .

Study on HIV Integrase Inhibition

A recent study explored the potential of indole derivatives as HIV integrase inhibitors. The findings indicated that modifications on the indole core significantly enhanced inhibitory activity against HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM . This suggests a promising avenue for developing antiviral agents based on the indole scaffold.

Structure-Activity Relationship (SAR) Analysis

Further research into the structure-activity relationships of this compound has revealed that specific substitutions on the indole ring can dramatically affect biological activity. For example, introducing halogen groups or longer alkyl chains at specific positions has been shown to enhance binding affinity and biological efficacy against various targets .

Data Table: Summary of Biological Activities

Biological ActivityReferenceKey Findings
AntifungalKipp et al., 1999Effective inhibition of fungal growth
AntitumorLu et al., 2016Induces apoptosis in cancer cells
Anti-inflammatoryLiu et al., 2016Inhibits pro-inflammatory cytokines
Kinase inhibitionJobson et al., 2009Disrupts abnormal cell signaling
HIV Integrase InhibitionRecent Study (2023)IC50 values as low as 0.13 μM for modified compounds

Properties

CAS No.

40913-41-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 1-ethylindole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-3-14-11-8-6-5-7-10(11)9-12(14)13(15)16-4-2/h5-9H,3-4H2,1-2H3

InChI Key

LEDSRUHAKQJBMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

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